Mixed 14/16 β-Helix Formation
In contrast to Z-Gly-Gly-Gly-OH (ZG3), which populates a full-loop C11/C7/C7/π(g-) conformation, gas-phase spectroscopic studies demonstrate that Z-Gly-Gly-Gly-Gly-Gly-OH (ZG5) exists almost exclusively in a single conformation characteristic of the initial stages of a 'mixed' β-helix [1]. This structure is stabilized by C14/C16 hydrogen-bonded rings and alternating φ/ψ backbone angles, a folding pattern not observed for the shorter Z-(Gly)n (n=1,3) homologs [1].
| Evidence Dimension | Predominant Gas-Phase Conformation |
|---|---|
| Target Compound Data | Single conformation, forming a mixed C14/C16 β-helix |
| Comparator Or Baseline | Z-Gly-Gly-Gly-OH (ZG3): majority population in a C11/C7/C7/π(g-) full-loop conformation |
| Quantified Difference | Qualitative difference: ZG5 adopts a mixed β-helix fold while ZG3 adopts a full-loop fold |
| Conditions | Gas phase, supersonic expansion, characterized by R2PI and RIDIRS spectroscopy |
Why This Matters
The distinct chain-length-dependent folding of ZG5 provides a rational basis for selecting it as a model system to study the formation of mixed helices, a fundamental folding pattern in homologous peptides.
- [1] Dean, J. C., Buchanan, E. G., & Zwier, T. S. (2012). Mixed 14/16 helices in the gas phase: conformation-specific spectroscopy of Z-(Gly)n, n = 1, 3, 5. Journal of the American Chemical Society, 134(41), 17186-17201. View Source
